2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide
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Overview
Description
2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide is a complex organic compound that features a thienopyrimidine core, a phenyl ring substituted with a methylthio group, and an acetamide linkage
Mechanism of Action
Target of Action
The primary target of this compound is Phosphodiesterase10A (PDE10A) . PDE10A is a potential therapeutic target for the treatment of several neurodegenerative disorders .
Mode of Action
The compound interacts with PDE10A, a dual substrate enzyme that catalyses the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . The compound exhibits significant inhibitory activity against PDE10A .
Biochemical Pathways
The compound affects the pathways involving cAMP and cGMP, which are well characterised and evolutionarily conserved second messengers that regulate a multitude of cellular functions involved in neuronal signal transduction and synaptic transmission . The alterations in cyclic nucleotide availability contribute to changes in neuronal cell functions in the central nervous system (CNS), hence precipitating, maintaining or triggering cognitive, motor or psychiatric disturbances .
Result of Action
The inhibition of PDE10A by the compound leads to changes in the levels of cAMP and cGMP, affecting neuronal signal transduction and synaptic transmission . This can have effects on cognitive, motor, and psychiatric functions .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, contributing to the complex network of biochemical interactions within cells . The nature of these interactions is diverse, ranging from binding interactions to enzymatic reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can lead to changes in cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level . It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . These actions contribute to its overall effect on cells and tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are of interest . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
The information provided is based on the current understanding and available data .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene and formamide derivatives under acidic or basic conditions.
Introduction of the Phenyl Ring: The phenyl ring with a methylthio substituent can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl ring reacts with a halogenated thienopyrimidine.
Acetamide Formation: The final step involves the acylation of the amine group on the thienopyrimidine with an acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein binding due to its potential bioactivity. It can be used in assays to investigate the inhibition or activation of specific biological pathways.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its activity against various diseases, including cancer, due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylthio)phenyl)-N-(pyrimidin-4-yl)acetamide: Lacks the thieno ring, which may affect its binding properties and reactivity.
2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)ethanamide: Similar structure but with an ethanamide linkage, which could influence its chemical and biological properties.
Uniqueness
2-(4-(methylthio)phenyl)-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide is unique due to the presence of both the thienopyrimidine core and the methylthio-substituted phenyl ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-20-11-4-2-10(3-5-11)8-13(19)18-14-12-6-7-21-15(12)17-9-16-14/h2-7,9H,8H2,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSHPFSEWGZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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